Cas no 893912-57-7 (4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine)

4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
- 4-(butylthio)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- HMS1655I12
- 893912-57-7
- AKOS024615558
- F1874-0607
- 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine
-
- インチ: 1S/C15H15ClN4S/c1-2-3-8-21-15-13-9-19-20(14(13)17-10-18-15)12-6-4-11(16)5-7-12/h4-7,9-10H,2-3,8H2,1H3
- InChIKey: ODMFWTWLTDDLJK-UHFFFAOYSA-N
- ほほえんだ: C1N=C(SCCCC)C2C=NN(C3=CC=C(Cl)C=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 318.0705954g/mol
- どういたいしつりょう: 318.0705954g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1874-0607-10mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-25mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-100mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-75mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-1mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-40mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-15mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-20μmol |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-2mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1874-0607-3mg |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine |
893912-57-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine 関連文献
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
10. Book reviews
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidineに関する追加情報
Introduction to 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 893912-57-7)
4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine, identified by its Chemical Abstracts Service (CAS) number 893912-57-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the pyrazolopyrimidine class, a scaffold that has been extensively explored for its potential in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules.
The molecular structure of 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine features a fused pyrazole and pyrimidine ring system, which is a common motif in many biologically active compounds. The presence of a butylsulfanyl group at the 4-position and a 4-chlorophenyl group at the 1-position introduces specific electronic and steric properties that can influence its interactions with biological targets. This dual substitution pattern makes it an intriguing candidate for further investigation in medicinal chemistry.
In recent years, there has been a growing interest in pyrazolopyrimidine derivatives as scaffolds for developing small-molecule inhibitors targeting various enzymes and receptors involved in disease pathways. The pyrazolo[3,4-d]pyrimidine core has been shown to exhibit potent activity against kinases, which are critical enzymes in cellular signaling pathways associated with cancer, inflammation, and other diseases. The structural flexibility of this scaffold allows for the introduction of diverse substituents to optimize potency, selectivity, and pharmacokinetic profiles.
One of the key features of 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is its potential as a kinase inhibitor. Kinases are overexpressed or mutated in many cancers, making them attractive targets for therapeutic intervention. By designing molecules that specifically inhibit aberrant kinase activity, it may be possible to develop treatments that selectively target cancer cells while minimizing side effects on normal cells. The butylsulfanyl group and 4-chlorophenyl moiety in this compound could play crucial roles in modulating the binding affinity to the active site of kinases, thereby enhancing its inhibitory activity.
Recent studies have highlighted the importance of optimizing the substitution patterns on pyrazolopyrimidine scaffolds to improve drug-like properties. For instance, the introduction of halogen atoms (such as chlorine) can enhance binding interactions through halogen bonding or π-stacking interactions with biological targets. Similarly, the butylsulfanyl group may contribute to solubility and metabolic stability, which are critical factors for drug efficacy and safety. These structural features make 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine a promising candidate for further development.
Moreover, the pyrazolopyrimidine scaffold has been explored in the context of other therapeutic areas beyond oncology. For example, some derivatives have shown promise as inhibitors of enzymes involved in inflammatory pathways, making them potential candidates for treating autoimmune diseases and infectious diseases. The versatility of this scaffold allows for modifications that can tailor its activity toward specific disease targets while maintaining favorable pharmacological properties.
The synthesis of 4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic strategies include condensation reactions between appropriately substituted pyrazole and pyrimidine precursors followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of these complex heterocyclic compounds.
In conclusion,4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 893912-57-7) represents an exciting opportunity for medicinal chemists to develop novel therapeutic agents. Its unique structural features and potential as a kinase inhibitor make it a valuable compound for further investigation. As research continues to uncover new applications for pyrazolopyrimidine derivatives,this compound may play a significant role in addressing unmet medical needs across various therapeutic areas.
893912-57-7 (4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidine) 関連製品
- 1514195-44-8(2-(methylamino)-1-2-(pyrrolidin-1-yl)phenylethan-1-ol)
- 2680864-86-0(3-fluoro-2-methyl-6-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
- 1823809-82-0(2-(2-Bromo-5-chlorophenyl)butanoic acid)
- 1490671-92-5(N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-5-carboxamide)
- 2172536-92-2((6-methoxypyridazin-3-yl)methyl chloroformate)
- 2470438-77-6(1-(2H-1,2,3-triazol-2-yl)cyclopropylmethanol)
- 2034365-04-1(JXTAXQYXAIKITN-UHFFFAOYSA-N)
- 2035022-80-9(GBJKJDKTZLTZQW-PKNBQFBNSA-N)
- 2138175-02-5(2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-)
- 2680667-12-1(tert-butyl N-3-(4-bromophenoxy)propyl-N-methylcarbamate)




